![molecular formula C18H18BrCl2N3O2 B5135956 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5135956.png)
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide
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Overview
Description
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 3-hydroxypropylamino group: This step may involve nucleophilic substitution reactions using appropriate alkylating agents.
Attachment of the 3,4-dichlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the hydrobromide salt: The final compound is often converted to its hydrobromide salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone
- 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanol
Uniqueness
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2.BrH/c19-13-7-6-12(10-14(13)20)17(25)11-23-16-5-2-1-4-15(16)22-18(23)21-8-3-9-24;/h1-2,4-7,10,24H,3,8-9,11H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKPLOOESSSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=C(C=C3)Cl)Cl)NCCCO.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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